The compound (1R,2R,6S)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione is a complex organic molecule that falls under the category of diazatricyclic compounds. It is primarily recognized for its potential pharmaceutical applications and is structurally related to various biologically active compounds.
This compound is also known as Pelabresib, which has been studied for its role as an inhibitor of bromodomain and extraterminal domain proteins, particularly in the context of cancer therapeutics. Pelabresib has garnered attention in drug development due to its unique mechanism of action and its effectiveness in preclinical studies.
Pelabresib is classified as a small molecule drug candidate, specifically targeting epigenetic regulators. It belongs to the class of compounds known as bromodomain inhibitors and exhibits properties that make it suitable for treating various malignancies.
The synthesis of (1R,2R,6S)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione typically involves multi-step organic synthesis techniques. The process may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final compound. Advanced techniques like chromatography may be employed for purification.
The molecular structure of (1R,2R,6S)-4-(4-chlorophenyl)-7-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane-3,5-dione can be depicted as follows:
The structural data can be represented using various formats such as SMILES or InChI for computational analysis:
CC1=NC(C2=C1C(=O)C(=O)N2)C(=C(C=C2)Cl)C=C2
LXMGXMQQJNULPR-NTISSMGPSA-N
The compound can participate in several chemical reactions due to its functional groups:
Reactions involving this compound are often carried out under controlled conditions to prevent side reactions and ensure selectivity.
Pelabresib acts primarily by inhibiting bromodomain-containing proteins which play crucial roles in regulating gene expression through chromatin remodeling. This inhibition leads to:
Studies have shown that Pelabresib can significantly reduce tumor growth in various cancer models, demonstrating its potential efficacy as a therapeutic agent.
Pelabresib is being investigated for its applications in:
CAS No.: 51068-94-1
CAS No.: 26931-87-3
CAS No.: 77466-09-2